REACTION_SMILES
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[Cl:1][CH:2]([c:3]1[n:4]([CH3:11])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[n:7]1)[Cl:12].[Na+:19].[OH-:18].[S:13]([OH:14])(=[O:15])(=[O:16])[OH:17]>>[CH:2]([c:3]1[n:4]([CH3:11])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[n:7]1)=[O:14]
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Name
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Cn1cc([N+](=O)[O-])nc1C(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc([N+](=O)[O-])nc1C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
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Type
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product
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Smiles
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Cn1cc([N+](=O)[O-])nc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |